Bicyclo[4.2.0]oct-2-en-7-one

Catalog No.
S2726004
CAS No.
31996-68-6
M.F
C8H10O
M. Wt
122.167
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.2.0]oct-2-en-7-one

CAS Number

31996-68-6

Product Name

Bicyclo[4.2.0]oct-2-en-7-one

IUPAC Name

bicyclo[4.2.0]oct-2-en-7-one

Molecular Formula

C8H10O

Molecular Weight

122.167

InChI

InChI=1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2

InChI Key

JKLZCTYQZFXPSW-UHFFFAOYSA-N

SMILES

C1CC2C(CC2=O)C=C1

Solubility

not available

Bicyclo[4.2.0]oct-2-en-7-one is a bicyclic compound characterized by a unique structure that includes a double bond and a ketone functional group. Its molecular formula is C8H10OC_8H_{10}O, and it features a bicyclic framework that consists of two fused cycloalkane rings. The compound's structure can be visualized as having a six-membered ring fused to a four-membered ring, with the ketone located at the 7-position and the double bond at the 2-position. This compound is of interest due to its strained ring system, which can lead to unique reactivity and biological properties.

Typical of compounds with double bonds and carbonyl groups:

  • Isomerization: At elevated temperatures, bicyclo[4.2.0]oct-2-en-7-one can isomerize to other bicyclic structures, such as bicyclo[2.2.2]oct-2-ene, through a formal [1,3] sigmatropic rearrangement .
  • Nucleophilic Addition: The carbonyl group in bicyclo[4.2.0]oct-2-en-7-one can react with nucleophiles to form alcohols or other derivatives.
  • Enzymatic Reactions: Enzymatic resolution has been explored for bicyclo[4.2.0]oct-2-en-7-one, allowing for the preparation of enantiomerically enriched forms of the compound .

Research into the biological activity of bicyclo[4.2.0]oct-2-en-7-one is limited but suggests potential pharmacological properties:

  • Antimicrobial Activity: Some derivatives of bicyclic compounds exhibit antimicrobial properties, although specific studies on bicyclo[4.2.0]oct-2-en-7-one are scarce.
  • Enzyme Inhibition: The structural features may allow for interactions with biological targets, potentially leading to enzyme inhibition or modulation.

Several synthetic routes have been developed for bicyclo[4.2.0]oct-2-en-7-one:

  • Pd-Catalyzed Carbonylation: This method involves using 2-methylvinyl triflate as a precursor, followed by carbonylation and intramolecular cyclization to yield the desired compound .
  • Thermal Rearrangement: Thermal reactions can facilitate the conversion of related bicyclic compounds into bicyclo[4.2.0]oct-2-en-7-one through rearrangements at high temperatures .
  • Enzymatic Methods: Enzymatic resolutions have been employed to obtain enantiomerically pure forms of this compound from racemic mixtures .

Bicyclo[4.2.0]oct-2-en-7-one has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lend itself to development as a pharmaceutical agent, particularly in drug design targeting specific biological pathways.
  • Material Science: The strain in its structure could be exploited in materials science for developing novel polymers or materials with specific mechanical properties.
  • Organic Synthesis: Bicyclic compounds are often used as intermediates in organic synthesis, providing pathways to more complex molecules.

Interaction studies involving bicyclo[4.2.0]oct-2-en-7-one focus on its reactivity with various nucleophiles and electrophiles:

  • Nucleophilic Substitutions: The carbonyl group facilitates nucleophilic attack, leading to diverse substitution products.
  • Radical Reactions: Potential diradical intermediates may form during thermal reactions, suggesting pathways for further transformations that could be explored in synthetic chemistry .

Similar Compounds: Comparison

Bicyclo[4.2.0]oct-2-en-7-one shares structural similarities with several other bicyclic compounds:

Compound NameStructure TypeNotable Features
Bicyclo[3.3.0]octan-2-oneBicyclicMore stable due to less strain
Bicyclo[5.4.0]undec-9-en-2-oneBicyclicLarger ring system with different reactivity
Bicyclo[3.2.0]heptan-6-oneBicyclicDifferent strain and substitution patterns
Bicyclo[4.3.0]nonaneBicyclicSimilar size but distinct bonding arrangement

The uniqueness of bicyclo[4.2.0]oct-2-en-7-one lies in its specific arrangement of rings and functional groups, contributing to its distinctive reactivity and potential biological activity compared to similar compounds.

XLogP3

1

Dates

Modify: 2024-04-14

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